molecular formula C25H22ClN5O2S B10801592 13-(4-Chlorophenyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

13-(4-Chlorophenyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B10801592
M. Wt: 492.0 g/mol
InChI Key: WMPUYXNQNCPCMA-UHFFFAOYSA-N
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Description

This tetracyclic compound features a complex heterocyclic core with a 15-thia (sulfur atom), 9,10,17-triaza (three nitrogen atoms), and fused aromatic rings. Key structural elements include:

  • 4-(2-Hydroxyethyl)piperazine at position 8: Introduces polarity, improving aqueous solubility compared to unsubstituted piperazine derivatives.
  • Keto group at position 11: May participate in hydrogen bonding or serve as a metabolic site.

Its synthesis and structural validation likely employ crystallographic methods (e.g., SHELX software for refinement) .

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

13-(4-chlorophenyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C25H22ClN5O2S/c26-17-7-5-16(6-8-17)20-15-34-24-21(20)25(33)31-22(27-24)18-3-1-2-4-19(18)23(28-31)30-11-9-29(10-12-30)13-14-32/h1-8,15,32H,9-14H2

InChI Key

WMPUYXNQNCPCMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62

Origin of Product

United States

Biological Activity

The compound 13-(4-Chlorophenyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a complex organic molecule with potential biological activity. Its structure includes a piperazine ring and multiple heteroatoms that may contribute to its pharmacological properties.

  • Molecular Formula : C21H23ClN5O2S
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The hydroxyethyl group and the piperazine moiety facilitate binding to various receptors and enzymes, leading to modulation of biological pathways.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study evaluated the efficacy of various piperazine derivatives against different bacterial strains and found that certain modifications enhance their antibacterial activity significantly .

Anticancer Properties

The compound has been investigated for its anticancer potential across several cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in leukemia (MOLT-4) and solid tumors such as lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell LineIC50 (μM)Effect on Proliferation
MOLT-415Significant
A54920Moderate
MCF-725Significant

Radioprotective Effects

A recent study highlighted the potential of piperazine derivatives as radioprotective agents against gamma radiation-induced damage in human cells. The compound demonstrated the ability to mitigate DNA damage in peripheral blood mononuclear cells (PBMCs) exposed to ionizing radiation .

Case Studies

  • Study on Anticancer Activity :
    A comprehensive evaluation of the compound's effect on various cancer cell lines was conducted using the WST-1 assay to measure cell viability post-treatment at concentrations ranging from 10 μM to 100 μM over 48 hours. The results indicated a dose-dependent inhibition of cell growth across all tested lines.
  • Radioprotection Assessment :
    In a controlled experiment involving PBMCs exposed to gamma radiation, the compound exhibited protective effects by reducing the formation of dicentric chromosomes—an indicator of DNA damage—compared to untreated controls .

Comparison with Similar Compounds

Compound A : 8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one (CAS: 750604-00-3)

  • Structural Differences :
    • Dual 4-fluorophenyl groups at positions 8 and 13.
    • Lacks the hydroxyethyl-piperazine moiety.
  • Implications: Increased lipophilicity (logP) due to fluorine’s electronegativity and reduced hydrogen-bonding capacity. Potential resistance to oxidative metabolism compared to chlorophenyl analogues.

Compound B : 8-[3-(Diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one (CAS: 618393-77-4)

  • Structural Differences: Diethylaminopropylamino side chain at position 6. Phenyl group (non-halogenated) at position 13.
  • Implications :
    • Enhanced basicity from tertiary amine, favoring cationic interactions at physiological pH.
    • Reduced solubility compared to the hydroxyethyl-piperazine variant.

Compound C : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione

  • Structural Differences :
    • Spirocyclic system instead of fused tetracyclic core.
    • 4-Phenylpiperazine substituent.
  • Implications :
    • Greater conformational flexibility may reduce target specificity.
    • Piperazine’s unsubstituted nitrogen limits solubility without hydroxyethyl modification.

Pharmacological and Physicochemical Comparison

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~509.0 g/mol ~515.5 g/mol ~539.7 g/mol ~460.6 g/mol
Key Substituents 4-ClPh, hydroxyethyl-piperazine 4-FPh (×2) Ph, diethylaminopropyl Ph, phenylpiperazine
logP (Predicted) 3.8–4.2 4.5–5.0 4.0–4.5 3.0–3.5
Solubility (aq.) Moderate (hydroxyethyl) Low (fluorinated) Low (tertiary amine) Moderate (spiro system)
Metabolic Stability Likely moderate (Cl) High (F resistance) Variable (amine oxidation) Low (ester hydrolysis)

Research Findings and Hypotheses

  • Hydroxyethyl-piperazine vs. Piperidine Derivatives: The hydroxyethyl group in the target compound may reduce CYP450-mediated metabolism compared to Compound B’s diethylamino group, which is prone to N-dealkylation .
  • Halogen Effects : The 4-chlorophenyl group (target) vs. 4-fluorophenyl (Compound A) may alter binding affinities in halogen-sensitive targets (e.g., kinase inhibitors) due to differences in van der Waals radii (Cl: 1.80 Å; F: 1.47 Å) .
  • Tetracyclic vs. Spirocyclic Cores : The rigid tetracyclic system (target) likely enhances target engagement entropy compared to Compound C’s flexible spiro structure .

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